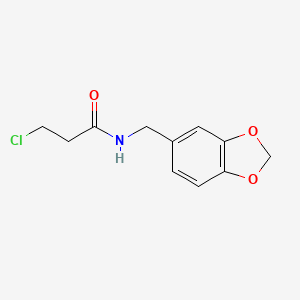

N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-4-3-11(14)13-6-8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,3-4,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLGPQPRRWYMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979588 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloropropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-29-3 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloropropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide typically involves the reaction of 1,3-benzodioxole with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Nucleophilic substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of benzodioxole-quinones.

Reduction: Formation of N-(1,3-benzodioxol-5-ylmethyl)-3-aminopropane.

Scientific Research Applications

Sedative and Hypotensive Effects

Research indicates that derivatives of N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide exhibit sedative and hypotensive effects. These compounds have been synthesized and tested in pharmacological models to evaluate their efficacy:

- Methodology : In vivo testing on animal models is employed to observe changes in blood pressure and sedation levels.

- Results : Some derivatives have shown promising results, indicating potential for development as therapeutic agents for conditions requiring sedation or blood pressure regulation.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

- Mechanism : The compound appears to modulate certain biochemical pathways associated with inflammation.

- Potential : This application opens avenues for its use in treating inflammatory diseases.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties against various bacterial strains:

- Research Focus : Studies aim to determine its effectiveness against specific pathogens, highlighting its potential as an antimicrobial agent.

Antituberculosis Research

Recent investigations into derivatives of this compound have identified them as potential candidates for antituberculosis treatments:

- Activity Screening : Compounds are screened for antimycobacterial activity using methods such as the Resazurin microtiter assay.

- Results : Certain derivatives demonstrated significant activity against Mycobacterium tuberculosis, suggesting their viability as therapeutic agents .

Case Study 1: Sedative Effects

In a study assessing the sedative properties of this compound derivatives, researchers conducted a series of tests on rodent models. The results indicated a dose-dependent reduction in locomotor activity, correlating with increased sedation levels. The findings support the compound's potential use in developing new sedative medications.

Case Study 2: Antimicrobial Efficacy

A collaborative study explored the antimicrobial efficacy of synthesized derivatives against a panel of bacterial strains. Using standardized susceptibility testing methods, several compounds exhibited MIC values comparable to established antibiotics. This suggests that these derivatives could serve as a basis for new antimicrobial therapies.

Summary

This compound presents diverse applications across pharmacology and microbiology. Its promising sedative, anti-inflammatory, and antimicrobial properties warrant further investigation. Continued research may lead to the development of novel therapeutic agents that leverage the unique characteristics of this compound.

| Application Area | Key Findings |

|---|---|

| Sedative Effects | Promising results in reducing locomotor activity |

| Anti-inflammatory | Modulates inflammation pathways |

| Antimicrobial Activity | Significant efficacy against Mycobacterium tuberculosis |

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

The structural and functional properties of N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide are best understood through comparison with analogs sharing its core benzodioxole or amide motifs. Below is a detailed analysis:

Structural Analog Table

Key Comparative Analysis

Substituent Effects on Bioactivity

- Alda-1 : Replacing the chloropropanamide chain with a dichlorobenzamide ring (Alda-1) confers potent ALDH2 activation, reducing ischemic injury by 60% in vivo . The aromatic chlorine atoms enhance binding to the enzyme’s active site, whereas the target compound’s aliphatic chloro group may limit such interactions.

- Sulfonamide Analogs : Compounds like 50 and 58 () replace the benzodioxole group with sulfonamide motifs, shifting activity toward cyclooxygenase (COX) inhibition. The sulfonamide’s electron-withdrawing nature likely enhances target affinity compared to the benzodioxole’s electron-donating properties .

Chain Length and Flexibility

- The 2-chloroacetamide analog () has a shorter carbon chain, which may reduce steric hindrance in synthetic reactions, facilitating cyclization to form thiadiazoles or triazoles .

Functional Group Modifications

- Urea Derivative (): Introducing a urea group (carbamoyl) instead of a direct amide bond alters hydrogen-bonding capacity and solubility. This modification may enhance bioavailability but reduce metabolic stability due to increased susceptibility to hydrolysis .

Halogen Substitution Trends

- Alda-1’s dichlorobenzamide structure highlights the importance of halogen positioning: substituting chlorines with bromine or fluorine (as in other ALDH2 activators) can modulate enzyme affinity and selectivity . The target compound’s aliphatic chloro group lacks this positional versatility but may contribute to distinct reactivity in nucleophilic substitutions.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide, also known as NDT9513727, is a synthetic compound that has garnered attention for its potential biological activities, particularly its role as a non-peptide inverse agonist of the C5a anaphylatoxin chemotactic receptor 1 (C5aR1). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂ClNO₃

- Molecular Weight : 241.67 g/mol

- Structural Features : The compound features a benzodioxole moiety and a chloropropanamide group, which are significant for its chemical reactivity and biological interactions.

Target Receptor

The primary target of this compound is the C5aR1 receptor , which is involved in the complement system—a critical component of the immune response. By acting as an inverse agonist, this compound modulates the receptor's activity, potentially leading to various downstream effects in inflammatory pathways.

Biochemical Pathways

The interaction with C5aR1 impacts several biochemical pathways:

- Complement System Modulation : Alters the immune response to infections and tissue damage.

- Inflammatory Response : May reduce inflammation by inhibiting C5a-mediated signaling pathways.

Biological Activities

This compound has been investigated for multiple biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that it can modulate inflammatory responses, making it a candidate for anti-inflammatory therapies.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity, indicating its usefulness in treating infections.

In Vitro Studies

In laboratory settings, this compound demonstrated varying effects based on dosage and exposure time. These studies provide insights into its pharmacodynamics and potential therapeutic windows.

In Vivo Studies

Animal model studies have revealed that different dosages can significantly influence the compound's efficacy and safety profile. For instance:

- Low doses may exhibit anti-inflammatory properties without significant side effects.

- Higher doses could lead to adverse reactions or diminished efficacy due to off-target effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide | Similar benzodioxole structure; different halogen | Potentially similar bioactivity |

| N-(2-hydroxybenzyl)-3-chloropropanamide | Contains hydroxyl group; similar amide structure | Antimicrobial activity |

| 4-Chloro-N-(benzodioxol-5-yl)butyramide | Longer carbon chain; retains benzodioxole moiety | Anti-inflammatory properties |

This table highlights the distinct structural features and biological activities that may influence their pharmacological profiles.

Q & A

Q. What synthetic routes are reported for N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide, and how is its purity validated?

The compound can be synthesized via amide coupling between 3-chloropropanoyl chloride and 1,3-benzodioxol-5-ylmethylamine. A typical procedure involves refluxing equimolar reactants in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts. Recrystallization from methylene chloride/hexanes (1:20) yields pure product. Validation methods include:

- IR spectroscopy : Confirming the presence of amide C=O (≈1648 cm⁻¹) and NH stretches (≈3291 cm⁻¹) .

- NMR spectroscopy : Observing characteristic signals, such as the benzodioxole methylene protons (δ ~4.4 ppm) and the chloropropanamide backbone (δ 2.6–3.8 ppm) .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ peak matching calculated exact mass) .

- X-ray crystallography : For unambiguous structural determination. Programs like SHELXL refine atomic positions using diffraction data, resolving ambiguities in stereochemistry or bond lengths .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed structural models of this compound?

Discrepancies (e.g., unexpected bond angles or torsion angles) arise from incorrect assumptions about substituent orientation. Using SHELX programs:

- SHELXD solves phase problems via dual-space methods, while SHELXL refines models against high-resolution data.

- Example: Adjusting the benzodioxole ring’s dihedral angle relative to the amide group to minimize R-factor residuals .

- Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures consistency .

Q. What experimental strategies are used to analyze structure-activity relationships (SAR) for biological activity?

- Analog synthesis : Modify substituents (e.g., replacing the benzodioxole group with other aryl moieties) to assess impact on activity .

- Biological assays : Test analogs for antibacterial efficacy (e.g., MIC against Staphylococcus aureus) and correlate results with structural features. For instance, bulky substituents may hinder membrane penetration, reducing activity .

- Computational modeling : Docking studies to predict interactions with target enzymes (e.g., bacterial DHFR) .

Q. How can researchers address contradictions in reaction yields or byproduct formation during synthesis?

- Reaction optimization : Vary solvents (e.g., DMF vs. THF) or catalysts (e.g., EDC/HOBt vs. DCC) to improve efficiency .

- Chromatographic monitoring : Use TLC or HPLC to identify byproducts (e.g., unreacted starting materials or hydrolysis products).

- Mechanistic studies : Isotopic labeling (e.g., ¹⁵N-amine) to trace reaction pathways and identify intermediates .

Methodological Considerations

Q. What protocols ensure reproducibility in crystallizing this compound for X-ray studies?

- Solvent screening : Test polar (ethanol) vs. nonpolar (hexanes) systems to optimize crystal growth.

- Slow evaporation : Dissolve purified compound in minimal solvent and allow gradual evaporation at 4°C.

- Cryoprotection : Use glycerol or paraffin oil to prevent crystal degradation during data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.